methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-7-carboxylate
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Overview
Description
. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester involves several steps. The starting materials typically include quinazoline derivatives, which undergo chloromethylation and esterification reactions under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester include:
- 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid
- 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid ethyl ester
Uniqueness
What sets 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester apart from similar compounds is its specific ester functional group, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLVCTUEUWOIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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